molecular formula C27H28N4O B14925637 1-benzyl-3-cyclopropyl-N-(3,5-dimethylphenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3-cyclopropyl-N-(3,5-dimethylphenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925637
M. Wt: 424.5 g/mol
InChI Key: COVVCYOQAUOEOD-UHFFFAOYSA-N
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Description

1-BENZYL-3-CYCLOPROPYL-N~4~-(3,5-DIMETHYLPHENYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-CYCLOPROPYL-N~4~-(3,5-DIMETHYLPHENYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the benzyl, cyclopropyl, and dimethylphenyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrazolo[3,4-b]pyridine core.

    Substitution reactions: to introduce the benzyl and cyclopropyl groups.

    Amidation reactions: to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-CYCLOPROPYL-N~4~-(3,5-DIMETHYLPHENYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

1-BENZYL-3-CYCLOPROPYL-N~4~-(3,5-DIMETHYLPHENYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-CYCLOPROPYL-N~4~-(3,5-DIMETHYLPHENYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-BENZYL-3-CYCLOPROPYL-N~4~-(3,5-DIMETHYLPHENYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Carboxamide derivatives: Compounds with similar carboxamide groups but different core structures or substituents.

The uniqueness of 1-BENZYL-3-CYCLOPROPYL-N~4~-(3,5-DIMETHYLPHENYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N4O

Molecular Weight

424.5 g/mol

IUPAC Name

1-benzyl-3-cyclopropyl-N-(3,5-dimethylphenyl)-6-ethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H28N4O/c1-4-21-15-23(27(32)29-22-13-17(2)12-18(3)14-22)24-25(20-10-11-20)30-31(26(24)28-21)16-19-8-6-5-7-9-19/h5-9,12-15,20H,4,10-11,16H2,1-3H3,(H,29,32)

InChI Key

COVVCYOQAUOEOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NC5=CC(=CC(=C5)C)C

Origin of Product

United States

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